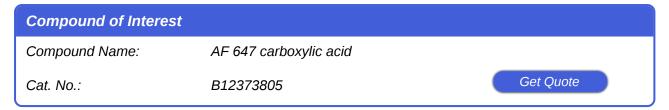


# AF 647 Carboxylic Acid: A Technical Overview for Advanced Research

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive technical overview of **AF 647 carboxylic acid**, a fluorescent dye widely utilized in biomedical research. This document details its chemical structure, physicochemical properties, and common experimental applications, with a focus on providing actionable information for researchers in the field.

## **Core Properties of AF 647 Carboxylic Acid**

AF 647 carboxylic acid is a derivative of the far-red fluorescent dye, AF 647.[1] It is characterized by its bright fluorescence, high photostability, and hydrophilicity, making it an excellent choice for a variety of labeling and detection applications.[2] The presence of a carboxylic acid group allows for its covalent conjugation to biomolecules, such as proteins and nucleic acids, typically through the formation of an active ester.[1][3] This dye is frequently used as a replacement for Cy5.[1]

## **Physicochemical and Spectroscopic Data**

The key quantitative properties of **AF 647 carboxylic acid** are summarized in the table below for easy reference and comparison.

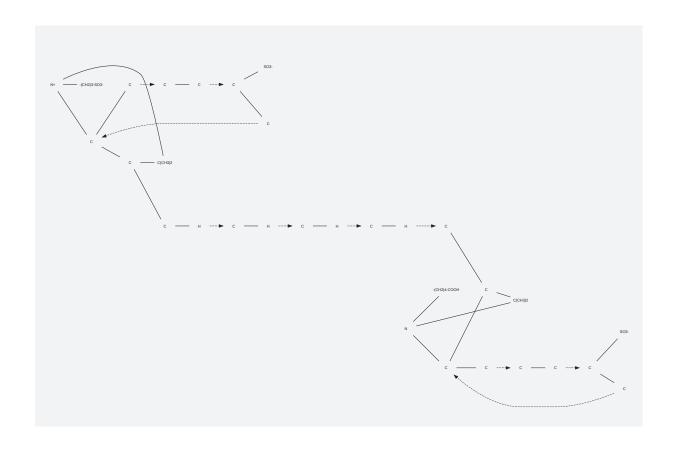


Property	Value	Reference
Molecular Formula	C35H41N2K3O14S4	[2][3]
Molecular Weight	959.26 g/mol	[3][4]
Maximum Excitation (λex)	647-650 nm	[1][2]
Maximum Emission (λem)	671 nm	[1][2]
Extinction Coefficient	~270,000 cm $^{-1}$ M $^{-1}$ (for the NHS ester)	[5]
Solubility	Good in water and DMSO	[2]
Purity	≥95% (as reported by suppliers)	[3]

### **Chemical Structure**

The chemical structure of **AF 647 carboxylic acid** is depicted below. The structure is based on a polymethine cyanine core, which is responsible for its far-red fluorescent properties. The molecule also features sulfonate groups that enhance its water solubility and a butyl-carboxylic acid moiety that serves as a reactive handle for conjugation.





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Caption: Chemical structure of AF 647 carboxylic acid.

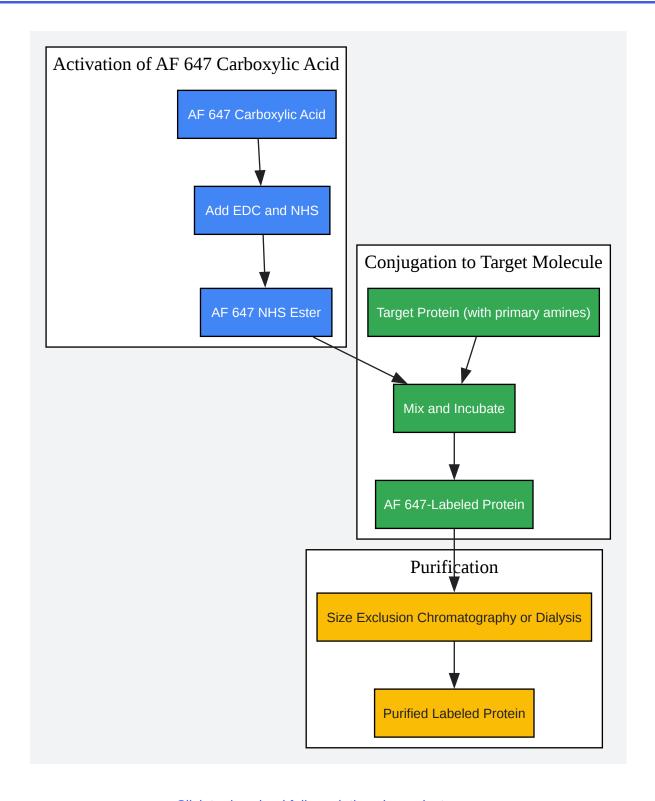
## **Experimental Protocols and Applications**

The primary application of **AF 647 carboxylic acid** is in the fluorescent labeling of biomolecules. The carboxylic acid group is not directly reactive with amines but can be activated to form a reactive ester, most commonly an N-hydroxysuccinimide (NHS) ester. This activated form readily reacts with primary amines on proteins and other molecules to form stable amide bonds.

## **General Workflow for Bioconjugation**

The following diagram illustrates a typical workflow for labeling a target protein with **AF 647** carboxylic acid.





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Caption: General workflow for protein labeling.



# Detailed Experimental Protocol: Activation and Conjugation

#### Materials:

- AF 647 carboxylic acid
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- Purification column (e.g., Sephadex G-25) or dialysis membrane

#### Procedure:

- Preparation of Dye Stock Solution: Immediately before use, dissolve the AF 647 carboxylic acid in high-quality, anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).
- · Activation of Carboxylic Acid:
  - To the dissolved AF 647 carboxylic acid, add a molar excess of EDC and NHS. A
    common starting point is a 1.2-fold molar excess of both EDC and NHS over the dye.
  - Allow the reaction to proceed for at least 15 minutes at room temperature to form the AF 647 NHS ester.
- Conjugation to Protein:
  - Slowly add the activated AF 647 NHS ester solution to the protein solution while gently stirring. The molar ratio of dye to protein will depend on the desired degree of labeling and should be optimized for each specific application.
  - Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.



- Purification of the Conjugate:
  - Separate the labeled protein from unreacted dye and byproducts using size-exclusion chromatography or dialysis.
  - Monitor the fractions for both protein absorbance (at 280 nm) and dye absorbance (at ~650 nm) to determine the purified conjugate.

Note: The efficiency of the labeling reaction is pH-dependent, with optimal results typically achieved between pH 7.2 and 8.5. It is crucial to use amine-free buffers, as primary amines will compete with the target protein for reaction with the NHS ester.

## **Applications in Research**

Once conjugated to a biomolecule, AF 647 serves as a robust fluorescent probe in a multitude of applications, including:

- Fluorescence Microscopy: For visualizing the localization and dynamics of labeled proteins or other molecules within cells and tissues.
- Flow Cytometry: For identifying and quantifying cell populations based on the expression of cell surface or intracellular markers.
- Western Blotting: As a secondary antibody conjugate for the detection of target proteins.
- High-Throughput Screening: In fluorescence-based assays for drug discovery and development.

The high quantum yield and photostability of AF 647 make it particularly well-suited for demanding imaging applications that require high sensitivity and prolonged observation.[6] Its emission in the far-red spectrum minimizes interference from cellular autofluorescence, further enhancing signal-to-noise ratios.

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